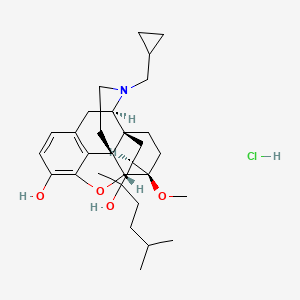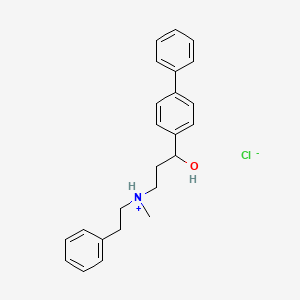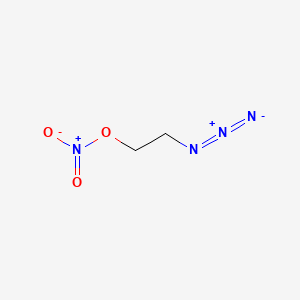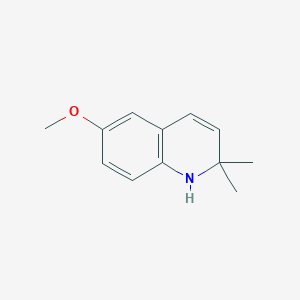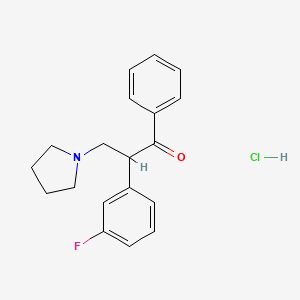![molecular formula C9H12ClN3O B14654560 2-[2-(2-chlorophenoxy)ethyl]guanidine CAS No. 46322-18-3](/img/structure/B14654560.png)
2-[2-(2-chlorophenoxy)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chlorophenoxy)ethyl]guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-(2-chlorophenoxy)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenoxy)ethyl]guanidine typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with a guanylation reagent. One common method is the guanylation of amines using cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another approach involves the use of carbodiimides as guanylation agents, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-chlorophenoxy)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-[2-(2-chlorophenoxy)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-chlorophenoxy)ethyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, guanidines are known to act as strong organic bases and can enhance the release of neurotransmitters such as acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]guanidine: Similar in structure but with a different position of the chlorine atom.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: A related compound with a longer alkyl
Propriétés
Numéro CAS |
46322-18-3 |
|---|---|
Formule moléculaire |
C9H12ClN3O |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenoxy)ethyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c10-7-3-1-2-4-8(7)14-6-5-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) |
Clé InChI |
XENPZNLDISRTLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCN=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


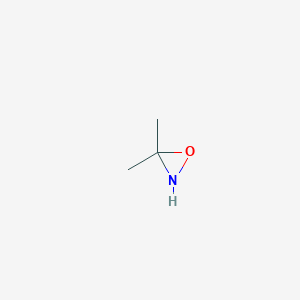


![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
